4-Cyclopropoxy-3-ethyl-N,N-dimethylpicolinamide
Description
4-Cyclopropoxy-3-ethyl-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.297 g/mol . It is known for its unique structure, which includes a cyclopropoxy group, an ethyl group, and a dimethylpicolinamide moiety. This compound is primarily used in research and development settings.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-ethyl-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-4-10-11(17-9-5-6-9)7-8-14-12(10)13(16)15(2)3/h7-9H,4-6H2,1-3H3 |
InChI Key |
LHSGMFXMDDBAPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CN=C1C(=O)N(C)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Cyclopropoxy-3-ethyl-N,N-dimethylpicolinamide involves several steps. One common synthetic route includes the reaction of 4-ethylpicolinic acid with cyclopropyl alcohol in the presence of a dehydrating agent to form the cyclopropoxy derivative. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final product . Industrial production methods typically involve similar steps but are optimized for larger scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Cyclopropoxy-3-ethyl-N,N-dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-Cyclopropoxy-3-ethyl-N,N-dimethylpicolinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-ethyl-N,N-dimethylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
4-Cyclopropoxy-3-ethyl-N,N-dimethylpicolinamide can be compared with other similar compounds, such as:
4-Cyclopropoxy-3-methoxy-N,N-dimethylpicolinamide: This compound has a methoxy group instead of an ethyl group, leading to different chemical and biological properties.
4-Cyclopropoxy-3-ethyl-N-methylpicolinamide: This compound has a single methyl group instead of a dimethyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
